
N-(2-METHYLPHENYL)-N-(NAPHTHALEN-2-YL)-4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE
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Overview
Description
N-(2-METHYLPHENYL)-N-(NAPHTHALEN-2-YL)-4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a nitro group, a dioxo-isoindoline moiety, and a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYLPHENYL)-N-(NAPHTHALEN-2-YL)-4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindoline Moiety: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.
Nitration: Introduction of the nitro group can be done using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Amidation: The final step involves the formation of the benzamide by reacting the nitro-isoindoline derivative with 2-methylphenylamine and 2-naphthylamine under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using agents like hydrogen gas in the presence of a catalyst.
Substitution: Various substituents can be introduced or modified on the benzamide backbone through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the benzamide backbone.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators. The presence of the nitro group and the isoindoline moiety can interact with biological targets in unique ways.
Medicine
Medicinally, compounds like this are explored for their potential therapeutic properties. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, depending on their specific structure and functional groups.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes. Their unique chemical properties make them suitable for various applications.
Mechanism of Action
The mechanism of action of N-(2-METHYLPHENYL)-N-(NAPHTHALEN-2-YL)-4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can participate in redox reactions, while the isoindoline moiety can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
4-nitrobenzamide: A simpler analog with a nitro group on the benzamide backbone.
N-(2-methylphenyl)benzamide: Lacks the nitro and isoindoline moieties.
N-(2-naphthyl)benzamide: Similar structure but without the nitro and isoindoline groups.
Uniqueness
The uniqueness of N-(2-METHYLPHENYL)-N-(NAPHTHALEN-2-YL)-4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE lies in its combination of functional groups. The presence of the nitro group, isoindoline moiety, and the benzamide backbone provides a unique set of chemical properties and potential biological activities that are not found in simpler analogs.
Properties
Molecular Formula |
C32H21N3O5 |
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Molecular Weight |
527.5g/mol |
IUPAC Name |
N-(2-methylphenyl)-N-naphthalen-2-yl-4-(4-nitro-1,3-dioxoisoindol-2-yl)benzamide |
InChI |
InChI=1S/C32H21N3O5/c1-20-7-2-5-11-27(20)33(25-18-13-21-8-3-4-9-23(21)19-25)30(36)22-14-16-24(17-15-22)34-31(37)26-10-6-12-28(35(39)40)29(26)32(34)38/h2-19H,1H3 |
InChI Key |
OFGJMIPYRALHPG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C(=CC=C6)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C(=CC=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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